Methyl 3-ethoxypropanecarboximidate hydrochloride
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Overview
Description
Methyl 3-ethoxypropanecarboximidate hydrochloride is an organic compound with the chemical formula C6H13NO2·HCl. It is a hydrochloride salt form of methyl 3-ethoxypropanecarboximidate, which is used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethoxypropanecarboximidate hydrochloride typically involves the reaction of ethyl 3-ethoxypropanoate with methanol and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl 3-ethoxypropanoate, methanol, hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, and the product is typically obtained in high purity through multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxypropanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethoxypropanecarboximidate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-ethoxypropanecarboximidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the nature of the reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethoxypropanoate: A precursor in the synthesis of methyl 3-ethoxypropanecarboximidate hydrochloride.
Ethyl 3-ethoxypropanoate: Another related compound used in similar reactions.
Methyl 3-ethoxypropanoic acid: A product of the oxidation of this compound.
Uniqueness
This compound is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-ethoxypropanimidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-5-4-6(7)8-2;/h7H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYWZFNYDCKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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